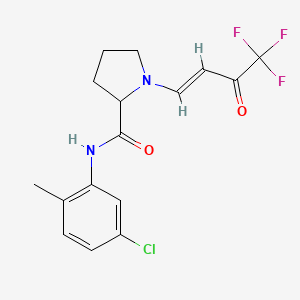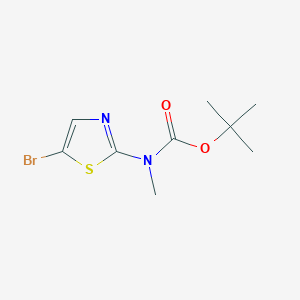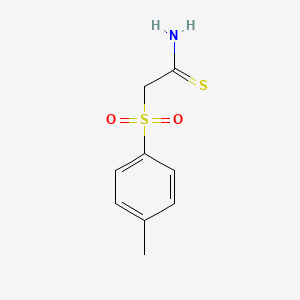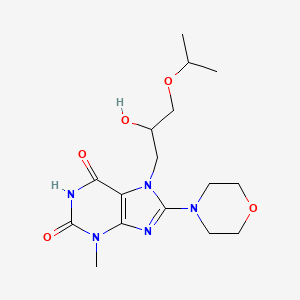
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a fascinating compound with a range of potential applications. Its unique structure, combining a tetrahydroisoquinoline moiety with a trifluoromethylbenzamide group, endows it with distinct properties that make it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. The process starts with the preparation of the tetrahydroisoquinoline intermediate, which is subsequently sulfonylated using ethylsulfonyl chloride under controlled conditions to yield the desired sulfonyl derivative. This intermediate is then reacted with 2-(trifluoromethyl)benzoic acid or its derivatives under amide coupling conditions to form the final compound. Reaction conditions often involve the use of coupling agents like EDCI or DCC and catalysts like DMAP, in an anhydrous solvent such as dichloromethane or THF, at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the preparation of this compound might involve continuous flow processes to enhance efficiency and scalability. Optimized reaction conditions, use of automated systems for precise control of temperature and reagents, and purification techniques such as crystallization or chromatography are crucial for producing the compound in large quantities while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is known to undergo various types of reactions, including:
Oxidation: : The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: : Reduction reactions can potentially target the amide or sulfonyl groups, transforming them into corresponding amines or thiols.
Substitution: : The benzamide and tetrahydroisoquinoline moieties can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation: : Reagents such as m-CPBA or oxone in an organic solvent like dichloromethane.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an ether solvent.
Substitution: : Alkyl halides or sulfonyl chlorides in the presence of a base like K2CO3 or NaH.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted analogs of the original compound, depending on the reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is used as an intermediate for synthesizing more complex molecules. Its unique structure makes it a valuable building block in medicinal chemistry for the development of novel pharmaceutical agents.
Biology: In biological research, this compound is studied for its potential as a pharmacological tool. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development.
Medicine: In medicine, ongoing research explores its potential therapeutic applications. Given its structural similarity to known bioactive compounds, it might exhibit interesting pharmacodynamic and pharmacokinetic properties, making it a potential candidate for treating various diseases.
Industry: In industrial settings, this compound can be used as a precursor in the synthesis of specialty chemicals, agrochemicals, or advanced materials.
Mechanism of Action
The mechanism by which N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide exerts its effects is primarily through interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The trifluoromethyl group is known to enhance binding affinity to biological targets due to its electronegativity and hydrophobic nature, potentially influencing the pharmacological profile of the compound.
Molecular Targets and Pathways:Enzymes: : It may act as an inhibitor or activator of certain enzymes, modulating their activity.
Receptors: : The compound could bind to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(difluoromethyl)benzamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
Uniqueness: Compared to its analogs, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide stands out due to the specific position of the trifluoromethyl group on the benzamide ring, which can influence its biological activity and binding characteristics. This unique positioning can result in a different pharmacological profile, making it a compound of significant interest in both research and application contexts.
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-7-8-15(11-14(13)12-24)23-18(25)16-5-3-4-6-17(16)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWXYQMMUWJXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2428506.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2428513.png)
![N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2428514.png)




![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B2428520.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)
![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2428527.png)
